Cas no 328539-69-1 (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide)

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a specialized organic compound featuring a thiazole core substituted with an acetyl group, a phenyl ring, and a 2-nitrobenzamide moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry and pharmaceutical research. The presence of both electron-withdrawing (nitro) and electron-donating (acetyl) groups enhances its versatility as an intermediate in heterocyclic synthesis. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel bioactive molecules. The compound's stability under standard conditions and compatibility with common organic solvents further support its utility in laboratory applications. Researchers may explore its potential in medicinal chemistry, particularly in designing enzyme inhibitors or receptor-targeting agents.
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide structure
328539-69-1 structure
Product name:N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
CAS No:328539-69-1
MF:C18H13N3O4S
MW:367.378522634506
CID:6074364
PubChem ID:4189172

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
    • 328539-69-1
    • SR-01000004947-1
    • AKOS002556485
    • F0147-0139
    • SR-01000004947
    • N-(5-acetyl-4-phenylthiazol-2-yl)-2-nitrobenzamide
    • Z29273078
    • Inchi: 1S/C18H13N3O4S/c1-11(22)16-15(12-7-3-2-4-8-12)19-18(26-16)20-17(23)13-9-5-6-10-14(13)21(24)25/h2-10H,1H3,(H,19,20,23)
    • InChI Key: YLBISFXKTSLKEF-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC=CC=2[N+](=O)[O-])=O)=NC(=C1C(C)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 367.06267708g/mol
  • Monoisotopic Mass: 367.06267708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 133Ų
  • XLogP3: 3.6

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0147-0139-20μmol
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
328539-69-1
20μmol
$79.0 2023-09-05
Life Chemicals
F0147-0139-3mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
328539-69-1
3mg
$63.0 2023-09-05
Life Chemicals
F0147-0139-50mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
328539-69-1
50mg
$160.0 2023-09-05
Life Chemicals
F0147-0139-75mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
328539-69-1
75mg
$208.0 2023-09-05
Life Chemicals
F0147-0139-5mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
328539-69-1
5mg
$69.0 2023-09-05
Life Chemicals
F0147-0139-100mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
328539-69-1
100mg
$248.0 2023-09-05
Life Chemicals
F0147-0139-5μmol
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
328539-69-1
5μmol
$63.0 2023-09-05
Life Chemicals
F0147-0139-40mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
328539-69-1
40mg
$140.0 2023-09-05
Life Chemicals
F0147-0139-2μmol
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
328539-69-1
2μmol
$57.0 2023-09-05
Life Chemicals
F0147-0139-10mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
328539-69-1
10mg
$79.0 2023-09-05

Additional information on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

N-(5-Acetyl-4-Phenyl-1,3-Thiazol-2-yl)-2-Nitrobenzamide (CAS No. 328539-69-1): An Overview

N-(5-Acetyl-4-Phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide (CAS No. 328539-69-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole and nitrobenzamide moieties, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The molecular structure of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is composed of a thiazole ring, an acetyl group, a phenyl ring, and a nitrobenzamide moiety. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which are known for their bioactive properties. The acetyl group and the phenyl ring contribute to the compound's lipophilicity and stability, while the nitrobenzamide moiety imparts significant electronic and steric effects that influence its biological activity.

Recent studies have highlighted the potential of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide in various therapeutic areas. One of the most notable applications is in the treatment of bacterial infections. Research has shown that this compound possesses potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls and the inhibition of essential enzymes involved in bacterial metabolism.

In addition to its antibacterial properties, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has also been investigated for its antifungal activity. Studies have demonstrated that this compound can effectively inhibit the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The antifungal mechanism is thought to involve the interference with fungal cell membrane integrity and the inhibition of key enzymes involved in fungal cell wall synthesis.

The anti-inflammatory properties of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide have also been explored. In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, preliminary research suggests that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide may have anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the activation of caspase-dependent pathways and the modulation of cell cycle regulatory proteins.

The pharmacokinetic profile of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has been evaluated in preclinical studies. These studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. Additionally, toxicity studies have indicated that this compound has a low toxicity profile at therapeutic doses, which is an important consideration for its potential clinical use.

In conclusion, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide (CAS No. 328539-69-1) is a multifunctional compound with promising therapeutic potential. Its unique molecular structure confers a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Ongoing research continues to explore its mechanisms of action and optimize its therapeutic applications. As more data becomes available, this compound may prove to be a valuable addition to the arsenal of drugs used to treat various diseases.

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